molecular formula C21H19N3O7S B2664400 N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide CAS No. 898466-02-9

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide

Cat. No. B2664400
CAS RN: 898466-02-9
M. Wt: 457.46
InChI Key: MARVOMBAIDGCFR-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research. MNBA belongs to the family of sulfonamide compounds and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

The reagent 4-methoxybenzyl-4-nitrophenylcarbonate has been applied for the N-protection of amidinonaphthol, demonstrating the utility of the 4-methoxybenzyloxycarbonyl group for the multiparallel solution phase synthesis of substituted benzamidines. This method is highlighted for its mild deprotection conditions, making it suitable for synthesizing a variety of benzamidine derivatives (Bailey et al., 1999).

Corrosion Inhibition Studies

A study on the influence of electron-withdrawing (NO2) and electron-releasing (OCH3) substituents on N-Phenyl-benzamide derivatives revealed their effects on the inhibition efficiency against the acidic corrosion of mild steel. The presence of a methoxy (OCH3) substituent enhanced the inhibition efficiency, providing insights into the design of more effective corrosion inhibitors (Mishra et al., 2018).

Synthesis and Pharmacological Activity

The synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives has been explored for their diuretic, antihypertensive, and anti-diabetic potential. One compound showed potent activity, illustrating the compound's relevance in developing new therapeutic agents (Rahman et al., 2014).

Rhodium(III)-Catalyzed Cyanation

The catalyzed cyanation of the aromatic C-H bond and subsequent denitrosation of N-nitrosoarylamines introduced a novel approach to synthesize 2-(alkylamino)benzonitriles. This method utilized N-cyano-N-phenyl-p-methylbenzenesulfonamide as the "CN" source, showcasing a versatile strategy for constructing benzonitrile derivatives (Dong et al., 2015).

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S/c1-30-15-8-10-16(11-9-15)32(28,29)23-18-6-4-3-5-17(18)21(25)22-19-12-7-14(24(26)27)13-20(19)31-2/h3-13,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARVOMBAIDGCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide

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